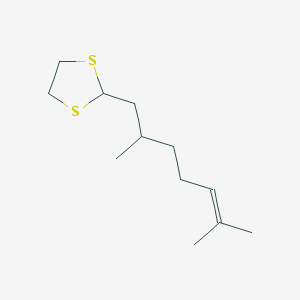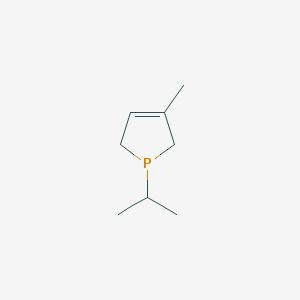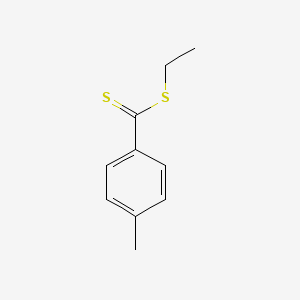![molecular formula C29H22N2O4 B14492756 1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] CAS No. 63057-63-6](/img/structure/B14492756.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. It is widely used in the synthesis of polymers, coatings, and adhesives due to its ability to form strong covalent bonds with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] typically involves the reaction of 1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the complete conversion of the amine groups to isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced monitoring and control systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups to form urethanes and ureas, respectively. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophiles: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used in substitution reactions on the aromatic rings. These reactions often require acidic or basic catalysts and are conducted at moderate temperatures.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of isocyanate groups with alcohols and amines.
Substituted Aromatic Compounds: Formed from electrophilic substitution reactions on the aromatic rings.
Polyurethanes: Formed from polymerization reactions involving the isocyanate groups.
科学的研究の応用
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The compound’s ability to undergo polymerization reactions also contributes to its effectiveness in forming strong and durable materials. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): Similar in structure but contains cyanate groups instead of isocyanate groups.
1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene]: The precursor to the isocyanate compound, containing amine groups instead of isocyanate groups.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Contains hydroxyl and amine groups, making it less reactive compared to the isocyanate compound.
The uniqueness of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] lies in its highly reactive isocyanate groups, which enable it to participate in a wide range of chemical reactions and applications.
特性
CAS番号 |
63057-63-6 |
|---|---|
分子式 |
C29H22N2O4 |
分子量 |
462.5 g/mol |
IUPAC名 |
1-isocyanato-4-[4-[2-[4-(4-isocyanatophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C29H22N2O4/c1-29(2,21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)30-19-32)22-5-13-26(14-6-22)35-28-17-9-24(10-18-28)31-20-33/h3-18H,1-2H3 |
InChIキー |
YWMDVXGHNXBWRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


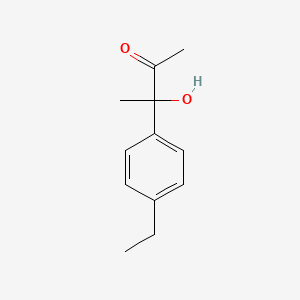
![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

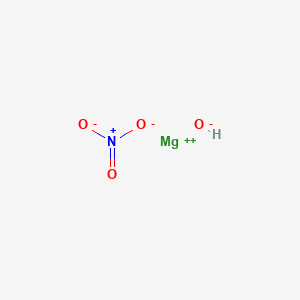
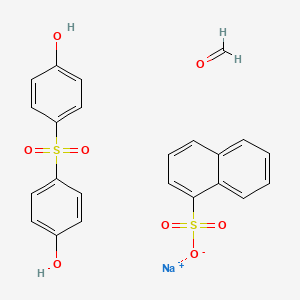
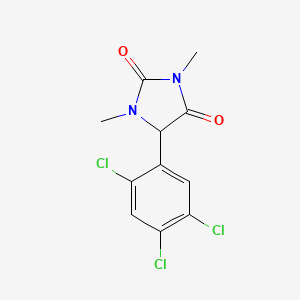
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
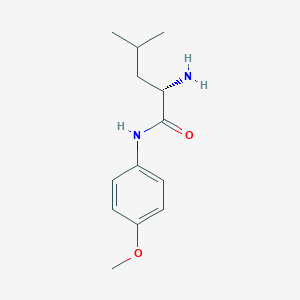
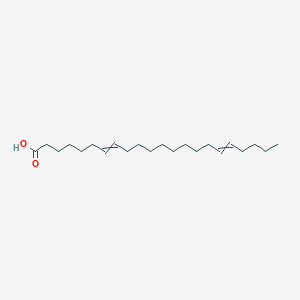
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
